Oxprenolol Hydrochloride

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1983.

See also: Oxprenolol (has active moiety).

Structure

3D Structure of Parent

Properties

IUPAC Name |

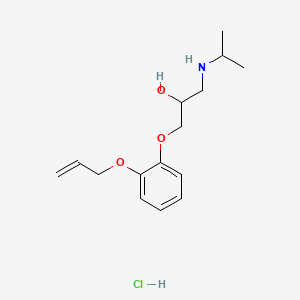

1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3.ClH/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;/h4-8,12-13,16-17H,1,9-11H2,2-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAJXCLTPGGDAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1OCC=C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6452-71-7 (Parent) | |

| Record name | Oxprenolol hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006452739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5021093 | |

| Record name | Oxprenolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6452-73-9, 22972-97-0 | |

| Record name | Oxprenolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6452-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxprenolol hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006452739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trasicor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022972970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxprenolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxprenolol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXPRENOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4XSI7SNIU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Oxprenolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxprenolol hydrochloride is a non-selective β-adrenergic receptor antagonist with well-documented efficacy in the management of cardiovascular disorders such as hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2][3] This technical guide provides a comprehensive examination of the core mechanism of action of oxprenolol, focusing on its molecular interactions, downstream signaling pathways, and unique pharmacological properties. The document synthesizes quantitative data on receptor binding affinities, intrinsic sympathomimetic activity, and membrane-stabilizing effects. Detailed experimental protocols for key assays are provided to facilitate reproducible research in the field.

Introduction

This compound belongs to the class of beta-blockers, which exert their therapeutic effects by competitively antagonizing the actions of endogenous catecholamines, such as adrenaline and noradrenaline, at β-adrenergic receptors.[1][2] Unlike many other beta-blockers, oxprenolol possesses two additional key features: intrinsic sympathomimetic activity (ISA) and membrane-stabilizing activity (MSA).[3][4] These properties contribute to its distinct clinical profile. This guide will delve into the nuanced molecular mechanisms that underpin these three core pharmacological actions of oxprenolol.

Non-Selective Beta-Adrenergic Receptor Antagonism

The primary mechanism of action of oxprenolol is its competitive, non-selective blockade of both β1- and β2-adrenergic receptors.[1][4] β1-receptors are predominantly located in the heart, while β2-receptors are found in the smooth muscle of the bronchi and blood vessels.[4]

Receptor Binding Affinity

The affinity of oxprenolol for β-adrenergic receptors has been quantified through radioligand binding assays. These experiments typically measure the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of the drug in displacing a radiolabeled ligand from the receptor. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) | Reference |

| β-adrenergic (non-specific) | Oxprenolol | Rat heart muscle | 7.10 | [5] |

Further research is required to delineate the specific Ki values for human β1 and β2 receptors.

Downstream Signaling Pathway

The binding of catecholamines to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs), activates a downstream signaling cascade. This process begins with the activation of adenylyl cyclase, leading to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4] cAMP, a second messenger, then activates protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately leading to a physiological response.

By blocking the binding of agonists to β-adrenergic receptors, oxprenolol inhibits this signaling pathway, resulting in several key physiological effects:

-

In the Heart (β1-receptor blockade):

-

Negative Chronotropic Effect: A decrease in heart rate.[4]

-

Negative Inotropic Effect: A reduction in the force of myocardial contraction.[4]

-

Reduced Cardiac Output: The combined effect of reduced heart rate and contractility leads to a decrease in the volume of blood pumped by the heart per minute.[1]

-

-

In the Juxtaglomerular Apparatus (β1-receptor blockade):

-

Inhibition of Renin Release: This leads to the downregulation of the renin-angiotensin-aldosterone system, contributing to a decrease in blood pressure.[1]

-

-

In Bronchial and Vascular Smooth Muscle (β2-receptor blockade):

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is Oxprenolol used for? [synapse.patsnap.com]

- 3. This compound: pharmacology, pharmacokinetics, adverse effects and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Oxprenolol? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

Pharmacological Profile of Oxprenolol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxprenolol hydrochloride is a non-selective β-adrenergic receptor antagonist with well-documented efficacy in the management of cardiovascular disorders such as hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2] A distinguishing feature of its pharmacological profile is the presence of intrinsic sympathomimetic activity (ISA) and membrane-stabilizing effects.[3][4] This technical guide provides an in-depth review of the pharmacological properties of this compound, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing complex biological and experimental processes using Graphviz diagrams. The information is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Mechanism of Action

This compound exerts its therapeutic effects primarily through competitive, non-selective antagonism of β1- and β2-adrenergic receptors.[3] This blockade counteracts the effects of catecholamines (epinephrine and norepinephrine), leading to a reduction in heart rate, myocardial contractility, and consequently, blood pressure.[1][3]

Intrinsic Sympathomimetic Activity (ISA)

Unlike pure β-blockers, oxprenolol possesses partial agonist activity at β-adrenergic receptors.[1][5] This means that in situations of low sympathetic tone, it can cause a mild stimulation of the receptors, which may contribute to a reduced incidence of severe bradycardia and excessive negative inotropic effects compared to β-blockers lacking ISA.[3]

Membrane-Stabilizing Activity

Oxprenolol also exhibits a membrane-stabilizing or "quinidine-like" effect, which is attributed to its ability to interfere with sodium ion channels in a manner similar to local anesthetics.[3][6] This property is generally considered to be of minimal clinical significance at therapeutic doses but may play a role in its antiarrhythmic effects and in cases of overdose.[7]

Pharmacodynamics

The pharmacodynamic effects of oxprenolol are a direct consequence of its interaction with β-adrenergic receptors. The blockade of β1-receptors in the heart results in negative chronotropic (reduced heart rate) and inotropic (reduced contractility) effects.[3] The antagonism of β2-receptors can lead to bronchoconstriction and vasoconstriction in peripheral blood vessels.

Pharmacokinetics

This compound is characterized by its moderate lipophilicity, leading to good absorption from the gastrointestinal tract but also significant first-pass metabolism in the liver.[1]

Quantitative Pharmacological Data

The following tables summarize key quantitative parameters that define the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity

| Parameter | Receptor | Value | Species | Reference |

| Ki | β-Adrenergic (non-specified) | 7.10 nM | Rat | Not specified in search results |

Table 2: In Vitro Functional Assays

| Assay Type | Parameter | Value | Cell/Tissue System | Reference |

| cAMP Accumulation | IC50 | Data not available | Not specified | Not specified in search results |

| Heart Rate Reduction | EC50 | Data not available | Not specified | [8] |

Note: Specific IC50 and EC50 values from functional assays were not available in the provided search results.

Table 3: Human Pharmacokinetic Parameters (Single Oral Dose)

| Parameter | Value | Conditions | Reference |

| Bioavailability | 19% - 74% | Oral administration | [9] |

| Tmax (Time to Peak Plasma Concentration) | 30 - 90 minutes | Oral administration | [9] |

| Cmax (Peak Plasma Concentration) | Varies with dose | 20, 40, 80, 160 mg oral doses | [9] |

| Elimination Half-life (t½) | 1.94 ± 0.37 hours | Oral doses | [9] |

| Plasma Protein Binding | ~80% | In blood | [1] |

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol outlines a general method for determining the binding affinity (Ki) of oxprenolol for β-adrenergic receptors.

Objective: To quantify the affinity of oxprenolol for β1- and β2-adrenergic receptors.

Materials:

-

Cell membranes expressing the β-adrenergic receptor subtype of interest.

-

Radioligand (e.g., [¹²⁵I]-cyanopindolol).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Isolate cell membranes from tissues or cultured cells expressing the target receptor. Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.[10]

-

Competition Binding: In a 96-well plate, incubate a fixed concentration of the radioligand with increasing concentrations of unlabeled oxprenolol and a constant amount of membrane protein.[11]

-

Incubation: Incubate the mixture at a defined temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.[10]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[10]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[10]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the oxprenolol concentration. Determine the IC50 value (the concentration of oxprenolol that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.[11]

Functional Assay: cAMP Accumulation

This protocol describes a general method to assess the functional antagonism of oxprenolol on β-adrenergic receptor-mediated signaling.

Objective: To determine the IC50 of oxprenolol in inhibiting agonist-induced cyclic AMP (cAMP) production.

Materials:

-

Intact cells expressing the β-adrenergic receptor subtype of interest.

-

β-adrenergic agonist (e.g., isoproterenol).

-

This compound.

-

Cell culture medium.

-

cAMP assay kit (e.g., based on HTRF, AlphaScreen, or bioluminescence).[12][13]

Procedure:

-

Cell Culture: Culture cells expressing the target receptor in appropriate multi-well plates.

-

Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of oxprenolol for a defined period.

-

Agonist Stimulation: Add a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) to stimulate cAMP production and incubate for a specific time.[13]

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.[12]

-

Data Analysis: Plot the cAMP levels against the logarithm of the oxprenolol concentration. Determine the IC50 value, which is the concentration of oxprenolol that causes a 50% inhibition of the maximal agonist-induced cAMP response.

Visualizations

Signaling Pathway

Caption: β-Adrenergic receptor signaling pathway and the action of oxprenolol.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining receptor binding affinity via radioligand assay.

Logical Relationship: Oxprenolol's Dual Activity

Caption: Logical relationship of oxprenolol's antagonist and partial agonist activities.

References

- 1. Oxprenolol: clinical pharmacology, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxprenolol in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Oxprenolol? [synapse.patsnap.com]

- 4. This compound: pharmacology, pharmacokinetics, adverse effects and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholars.mssm.edu [scholars.mssm.edu]

- 7. Possible involvement of membrane-stabilizing action in beneficial effect of beta adrenoceptor blocking agents on hypoxic and posthypoxic myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of oxprenolol dosage time on its pharmacokinetics and haemodynamic effects during exercise in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of oxprenolol in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cAMP-Glo™ Assay Protocol [promega.sg]

- 13. resources.revvity.com [resources.revvity.com]

Synthesis and characterization of oxprenolol hydrochloride

An In-depth Technical Guide on the Synthesis and Characterization of Oxprenolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a non-selective beta-adrenergic receptor antagonist with applications in the management of hypertension, angina pectoris, and cardiac arrhythmias. Its efficacy is derived from its ability to block the action of catecholamines on β-adrenergic receptors, coupled with a degree of intrinsic sympathomimetic activity (ISA) and membrane-stabilizing effects. This document provides a comprehensive technical overview of a common synthetic route for this compound and details the analytical methods for its characterization, including spectroscopic and chromatographic techniques. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to ensure clarity for research and development purposes.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process, beginning with the alkylation of a substituted phenol, followed by the introduction of the aminopropanol side chain, which is characteristic of many beta-blockers. The final step involves the formation of the hydrochloride salt to improve the compound's stability and solubility.

Synthetic Pathway

The common synthetic route involves three main stages:

-

Ether Formation: Reaction of 2-(allyloxy)phenol (pyrocatechol monoallyl ether) with epichlorohydrin to form an epoxide intermediate.

-

Epoxide Ring-Opening: Nucleophilic attack by isopropylamine on the epoxide ring to form the oxprenolol free base.

-

Salt Formation: Treatment of the oxprenolol base with hydrochloric acid to yield the final hydrochloride salt.

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 3-(2-(allyloxy)phenoxy)-1,2-epoxypropane

-

To a round-bottom flask, add 2-(allyloxy)phenol, a molar excess of epichlorohydrin, and anhydrous potassium carbonate as a base. Use acetone as the solvent.

-

Heat the mixture to reflux and stir for approximately 12-18 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture and filter off the potassium carbonate.

-

Remove the solvent and excess epichlorohydrin from the filtrate under reduced pressure.

-

Dissolve the resulting crude oil in a suitable organic solvent (e.g., diethyl ether) and wash with an aqueous sodium hydroxide solution to remove any unreacted phenol.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude epoxide intermediate. Purification can be achieved via vacuum distillation.

Step 2: Synthesis of Oxprenolol (Free Base)

-

Dissolve the epoxide intermediate from Step 1 in ethanol.

-

Add a molar excess of isopropylamine to the solution.

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the epoxide is consumed.

-

Cool the reaction mixture and remove the excess isopropylamine and ethanol under reduced pressure.

-

The resulting residue is the crude oxprenolol free base. It can be purified by recrystallization from a suitable solvent system, such as hexane, to yield a crystalline solid.

Step 3: Formation of this compound

-

Dissolve the purified oxprenolol free base in a suitable anhydrous solvent like diethyl ether or isopropanol.

-

Cool the solution in an ice bath and slowly bubble anhydrous hydrogen chloride gas through it, or add a pre-calculated amount of concentrated hydrochloric acid or a solution of HCl in isopropanol, while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold anhydrous ether, and dry under vacuum to obtain pure this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and quality of the synthesized this compound. This involves a combination of physicochemical tests, spectroscopic analysis, and chromatographic methods.

Caption: Workflow for the characterization of this compound.

Physicochemical Properties

Basic physical and chemical properties are determined to provide a preliminary assessment of the compound's identity and purity.

| Property | Description / Value | Reference |

| Molecular Formula | C₁₅H₂₃NO₃·HCl | [1] |

| Molecular Weight | 301.81 g/mol | [1] |

| Appearance | White to off-white solid or crystalline powder. | |

| Melting Point | 107–110 °C | |

| Solubility | Very soluble in water; freely soluble in ethanol. | |

| pH (10% aq. solution) | 4.0 – 6.0 |

Spectroscopic Analysis

Spectroscopic methods are employed for the structural elucidation and confirmation of the synthesized molecule.

-

Experimental Protocol: An infrared spectrum is obtained using the potassium bromide (KBr) disk method. A small amount of the dried sample is intimately mixed with dry KBr powder and pressed into a thin, transparent disk. The spectrum is recorded against a background of a pure KBr disk and compared to a reference spectrum.

-

Data Presentation:

| Wavenumber (cm⁻¹) | Assignment |

| 3200-3500 | O-H (alcohol) and N-H (secondary amine salt) stretching, broad |

| 3000-3100 | Aromatic and Olefinic C-H stretching |

| 2850-2980 | Aliphatic C-H stretching |

| ~1640 | C=C (allyl group) stretching |

| 1500-1600 | Aromatic C=C stretching |

| 1200-1250 | Aryl-O-C (ether) stretching |

| 1000-1100 | C-O (alcohol) stretching |

-

Experimental Protocol: A ¹H-NMR spectrum is recorded on a high-resolution NMR spectrometer. The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Chemical shifts are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).

-

Data Presentation: The resulting spectrum should be consistent with the structure of this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.2-1.4 | Doublet | 6H | -CH(CH₃ )₂ (isopropyl methyls) |

| ~3.0-3.4 | Multiplet | 3H | -CH -NH- and -CH₂ -NH- |

| ~4.1-4.3 | Multiplet | 1H | -CH (OH)- |

| ~4.5-4.6 | Doublet | 2H | Ar-O-CH₂ -CH=CH₂ |

| ~5.2-5.5 | Multiplet | 2H | Ar-O-CH₂-CH=CH₂ |

| ~5.9-6.1 | Multiplet | 1H | Ar-O-CH₂-CH =CH₂ |

| ~6.8-7.2 | Multiplet | 4H | Aromatic protons (Ar-H ) |

| (Variable) | Broad Singlet | 1H, 2H | -OH , -NH₂ ⁺- (exchangeable protons) |

Note: Exact chemical shifts and multiplicities can vary based on the solvent and spectrometer frequency.

-

Experimental Protocol: Mass spectral analysis is typically performed using Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Quadrupole or Time-of-Flight). The analysis is run in positive ion mode to detect the protonated molecular ion of the free base.

-

Data Presentation: The spectrum will show the molecular ion of the free base (oxprenolol), as the HCl salt dissociates during analysis.

| m/z Value | Assignment |

| 266.17 | [M+H]⁺, Protonated molecular ion of oxprenolol free base (C₁₅H₂₃NO₃) |

| 248.16 | [M+H - H₂O]⁺, Loss of water |

| 194.13 | Fragmentation ion |

| 72.08 | [C₄H₁₀N]⁺, Fragmentation ion corresponding to the isopropylamino side chain |

Chromatographic Analysis

Chromatography is used to assess the purity of the compound and identify any related substances or impurities.

-

Experimental Protocol: A solution of the synthesized this compound is spotted onto a silica gel TLC plate alongside a reference standard.

-

Stationary Phase: Silica gel 60 F₂₅₄ plate.

-

Mobile Phase: A mixture of ethyl acetate, glacial acetic acid, and water (15:5:5 v/v/v).

-

Detection: After development, the plate is dried and sprayed with a freshly prepared mixture of equal volumes of 1% potassium ferricyanide and 20% ferric chloride solution. The spots are visualized under ordinary light.

-

-

Data Presentation:

| Parameter | Expected Result |

| Rƒ Value | The Rƒ value of the principal spot from the sample solution should correspond to that of the reference standard solution. |

| Purity | No secondary spots in the sample lane should be more intense than the principal spot from a diluted standard solution (e.g., 0.2% concentration). |

Purity Assay

A quantitative assay is performed to determine the exact purity of the synthesized compound.

-

Experimental Protocol (Potentiometric Titration):

-

Accurately weigh about 450 mg of the dried this compound.

-

Dissolve the sample in 100 mL of glacial acetic acid.

-

Add 10 mL of mercuric acetate solution (to sequester the chloride ions).

-

Titrate with 0.1 N perchloric acid, determining the endpoint potentiometrically using a suitable electrode system.

-

Perform a blank determination and make any necessary corrections.

-

-

Data Presentation:

| Parameter | Specification |

| Assay | 98.5% - 101.0% (on dried basis) |

| Equivalence | Each mL of 0.1 N perchloric acid is equivalent to 30.18 mg of C₁₅H₂₃NO₃·HCl. |

References

The Genesis of a Non-Selective Beta-Blocker: An In-depth History of Oxprenolol Hydrochloride's Discovery and Development

Basel, Switzerland - Oxprenolol hydrochloride, a prominent non-selective beta-adrenergic receptor antagonist, emerged from the laboratories of Ciba (later Ciba-Geigy) in the 1960s. Its development marked a significant step in cardiovascular pharmacology, offering a new therapeutic option for hypertension, angina pectoris, and cardiac arrhythmias. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of oxprenolol, tailored for researchers, scientists, and drug development professionals.

Discovery and Synthesis

The journey of oxprenolol began with the exploration of aryloxypropanolamine derivatives, a class of compounds known for their potential to block beta-adrenergic receptors. The initial synthesis of oxprenolol was reported in a Belgian patent filed by Ciba in 1966. The core of the synthesis involves the reaction of pyrocatechol monoallyl ether with epichlorohydrin, followed by the opening of the resulting epoxide ring with isopropylamine. This process yields the racemic mixture of (R)-(+)- and (S)-(−)-oxprenolol.

Pharmacological Profile and Mechanism of Action

Oxprenolol is classified as a non-selective beta-blocker, meaning it antagonizes both β1- and β2-adrenergic receptors. A key distinguishing feature of oxprenolol is its intrinsic sympathomimetic activity (ISA), which means it can cause a mild stimulation of the beta-receptors. This partial agonist activity results in less pronounced bradycardia and negative inotropic effects compared to beta-blockers lacking ISA. Additionally, oxprenolol exhibits membrane-stabilizing properties, contributing to its anti-arrhythmic effects.[1][2]

The primary mechanism of action involves competitively blocking the effects of catecholamines, such as adrenaline and noradrenaline, at beta-adrenergic receptors.[2][3] By inhibiting β1-receptors in the heart, oxprenolol reduces heart rate, myocardial contractility, and consequently, cardiac output and blood pressure.[3][4] Its antagonism of β2-receptors can lead to bronchoconstriction and vasoconstriction.[2] The blockade of beta-receptors in the juxtaglomerular apparatus of the kidney also prevents the release of renin, further contributing to its antihypertensive effect.[3][4]

Signaling Pathway

The interaction of oxprenolol with the β-adrenergic signaling cascade is depicted in the following diagram.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound.

Table 1: Receptor Binding Affinity of Oxprenolol

| Receptor | Parameter | Value | Species | Reference |

|---|---|---|---|---|

| β1-Adrenergic | pA2 | 7.57 | Human | [5] |

| β2-Adrenergic | pA2 | 7.73 | Human | [5] |

| 5-HT1A | Ki (nM) | 94.2 | Rat | [6] |

| 5-HT1B | Ki (nM) | 642 | Rat |[6] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Route of Administration | Reference |

|---|---|---|---|---|

| Bioavailability | 20 - 70% | Human | Oral | [6] |

| Elimination Half-life | 1 - 2 hours | Human | Oral | [6] |

| Protein Binding | ~80% | Human | - | [1] |

| Volume of Distribution | 1.2 L/kg | Human | - | |

| Metabolism | Extensive first-pass | Human | - | [1] |

| Excretion | Primarily renal (as metabolites) | Human | - |[1] |

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol describes a competitive binding assay to determine the affinity (Ki) of oxprenolol for β-adrenergic receptors.

1. Materials:

-

Cell membranes prepared from cells expressing human β1- or β2-adrenergic receptors.

-

Radioligand: [3H]-CGP 12177 (a non-selective β-antagonist).

-

Unlabeled competitor: this compound.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (GF/C).

-

Scintillation cocktail.

2. Procedure:

-

A series of dilutions of oxprenolol are prepared in the assay buffer.

-

In a 96-well plate, add 50 µL of the appropriate oxprenolol dilution (or buffer for total binding) to each well.

-

Add 50 µL of [3H]-CGP 12177 at a fixed concentration (near its Kd value) to each well.

-

Initiate the binding reaction by adding 150 µL of the cell membrane preparation (containing a specific amount of protein) to each well.

-

To determine non-specific binding, a separate set of wells containing a high concentration of an unlabeled beta-blocker (e.g., propranolol) is included.

-

The plate is incubated for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

The filters are washed multiple times with cold wash buffer to remove any unbound radioligand.

-

The filters are dried, and scintillation cocktail is added.

-

The radioactivity on each filter is quantified using a scintillation counter.

3. Data Analysis:

-

The data are plotted as the percentage of specific binding versus the logarithm of the oxprenolol concentration.

-

The IC50 value (the concentration of oxprenolol that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Model for Antihypertensive Efficacy

This protocol outlines a method for evaluating the antihypertensive effect of oxprenolol in spontaneously hypertensive rats (SHR).

1. Animals and Housing:

-

Male spontaneously hypertensive rats (SHR), a well-established genetic model of hypertension.

-

Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

2. Drug Administration:

-

This compound is dissolved in a suitable vehicle (e.g., sterile saline).

-

The drug is administered orally via gavage once daily for a predetermined period (e.g., 4 weeks).

-

A control group receives the vehicle only. A positive control group may receive a known antihypertensive agent.

3. Blood Pressure Measurement:

-

Systolic blood pressure (SBP) is measured non-invasively using the tail-cuff method.

-

Baseline SBP is measured before the start of the treatment.

-

SBP is then measured at regular intervals throughout the study (e.g., weekly).

-

For more detailed analysis, direct arterial cannulation can be performed at the end of the study to measure mean arterial pressure (MAP) and heart rate continuously in anesthetized or conscious, freely moving rats.

4. Procedure:

-

Rats are acclimatized to the tail-cuff measurement procedure for several days before the study begins.

-

After baseline blood pressure is recorded, rats are randomly assigned to treatment groups.

-

Daily oral administration of oxprenolol or vehicle is performed for the duration of the study.

-

Tail-cuff blood pressure measurements are taken at the same time each day to minimize diurnal variations.

-

At the end of the treatment period, final blood pressure is recorded.

-

Animals are euthanized, and organs may be collected for further analysis (e.g., heart weight to assess hypertrophy).

5. Data Analysis:

-

Changes in SBP from baseline are calculated for each group.

-

Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the blood pressure in the oxprenolol-treated groups to the vehicle-treated control group.

Drug Development and Clinical Trials

The development of oxprenolol followed a structured pathway from preclinical evaluation to market approval.

Clinical trials conducted in the 1970s and 1980s established the efficacy and safety of oxprenolol for its primary indications.

-

Hypertension: Numerous controlled trials demonstrated that oxprenolol, administered alone or in combination with diuretics, effectively lowered both systolic and diastolic blood pressure.[7][8] Studies showed its efficacy to be comparable to other beta-blockers like propranolol.[7]

-

Angina Pectoris: Clinical studies in patients with stable angina pectoris showed that oxprenolol significantly reduced the frequency of anginal attacks and improved exercise tolerance.[2][3] Comparisons with propranolol indicated similar efficacy in managing angina symptoms.[4]

The development of a slow-release formulation of oxprenolol aimed to improve patient compliance by allowing for once-daily administration.[2][3]

Conclusion

The discovery and development of this compound by Ciba-Geigy represent a significant chapter in the history of cardiovascular medicine. Its unique pharmacological profile, combining non-selective beta-blockade with intrinsic sympathomimetic activity, provided clinicians with a valuable tool for managing a range of cardiovascular diseases. The extensive preclinical and clinical research conducted on oxprenolol laid a solid foundation for its long-standing use in clinical practice and contributed to a deeper understanding of the role of the sympathetic nervous system in cardiovascular pathophysiology.

References

- 1. benchchem.com [benchchem.com]

- 2. Slow release oxprenolol in angina pectoris: study comparing oxprenolol, once daily, with propranolol, four times daily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experience with a sustained-release formulation of oxprenolol in the management of angina pectoris in hospital out-patient departments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of clinical effects of propranolol (Inderal) with once daily slow-release oxprenolol (Slow Trasicor) in angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pa2online.org [pa2online.org]

- 6. Oxprenolol - Wikipedia [en.wikipedia.org]

- 7. Clinical responses to oxprenolol in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

An In-Depth Technical Guide to the Lipophilicity and Blood-Brain Barrier Permeability of Oxprenolol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the lipophilicity and blood-brain barrier (BBB) permeability of oxprenolol, a non-selective beta-adrenergic receptor antagonist. A molecule's ability to penetrate the central nervous system (CNS) is a critical determinant of its pharmacological profile, influencing both therapeutic efficacy and potential side effects. This document synthesizes key physicochemical data, details relevant experimental methodologies, and visually represents the interplay of factors governing the CNS penetration of oxprenolol. By consolidating quantitative data and procedural insights, this guide serves as a critical resource for researchers in pharmacology and medicinal chemistry.

Introduction

Oxprenolol is a beta-blocker utilized in the management of cardiovascular conditions such as hypertension, angina pectoris, and arrhythmias. Its pharmacological action is primarily mediated by antagonizing beta-adrenergic receptors in the periphery. However, the manifestation of CNS-related side effects, including dizziness and sleep disturbances, suggests that oxprenolol can cross the blood-brain barrier to a significant extent. The degree of BBB penetration is largely governed by the physicochemical properties of the drug, with lipophilicity being a paramount factor. This guide delves into the quantitative measures of oxprenolol's lipophilicity and its demonstrated permeability across the BBB, providing a foundational understanding for further research and development.

Quantitative Physicochemical and Permeability Data

The ability of a drug to cross the BBB is fundamentally linked to its lipophilicity and its interactions with the barrier's transport systems. The following table summarizes the key quantitative parameters for oxprenolol.

| Parameter | Value | Description | Reference(s) |

| LogP | 2.1 | The logarithm of the octanol-water partition coefficient, a measure of the lipophilicity of the un-ionized molecule. A higher LogP generally correlates with increased passive diffusion across lipid membranes. | [1] |

| Caco-2 Permeability (logPapp) | -4.68 | The logarithm of the apparent permeability coefficient in the Caco-2 cell line model, an in vitro system that mimics the intestinal epithelium and is often used to predict drug absorption and permeability. | [1] |

| Caco-2 Permeability (Papp) | ~2.09 x 10⁻⁵ cm/s | The calculated apparent permeability coefficient from the logPapp value. This value suggests moderate to high permeability. | [1] |

| In Vivo Brain/Plasma Ratio | ~50 | The ratio of the concentration of oxprenolol in brain tissue to its concentration in plasma in human subjects. This high ratio provides strong evidence of significant BBB penetration. | [2][3] |

Experimental Methodologies

A precise understanding of the experimental conditions is crucial for the interpretation of permeability and lipophilicity data. Below are detailed descriptions of the key methodologies.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value is a fundamental measure of a compound's lipophilicity. The traditional and most widely recognized method for its determination is the shake-flask method .

-

Preparation of Phases: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing for 24 hours, followed by a separation period to allow the phases to become distinct.

-

Compound Addition: A known amount of oxprenolol is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: The two phases are combined in a flask and agitated (e.g., on a mechanical shaker) until equilibrium is reached. The time required to reach equilibrium can vary depending on the compound.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.

-

Quantification: The concentration of oxprenolol in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of oxprenolol in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized enterocytes that serves as an in vitro model of the intestinal barrier. It is also frequently used to assess BBB permeability due to the presence of tight junctions and efflux transporters.

-

Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell™ insert and cultured for approximately 21 days to allow for differentiation and the formation of a confluent, polarized monolayer.

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the permeability of a low-permeability marker, such as Lucifer yellow.

-

Transport Experiment (Apical to Basolateral):

-

The culture medium in the apical (donor) compartment is replaced with a transport buffer containing a known concentration of oxprenolol.

-

The basolateral (receiver) compartment contains a fresh transport buffer.

-

The plate is incubated at 37°C on an orbital shaker.

-

Samples are taken from the receiver compartment at various time points.

-

-

Quantification: The concentration of oxprenolol in the collected samples is quantified using LC-MS/MS.

-

Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)

-

Where:

-

dQ/dt is the rate of drug appearance in the receiver compartment.

-

A is the surface area of the membrane.

-

C₀ is the initial concentration of the drug in the donor compartment.

-

-

In Vivo Brain-to-Plasma Ratio Determination

This in vivo method provides a direct measure of the extent to which a compound penetrates the brain from the systemic circulation.

-

Animal Model: The study is typically conducted in rodents (e.g., rats or mice).

-

Drug Administration: Oxprenolol is administered to the animals, often via intravenous or oral routes, at a specified dose.

-

Sample Collection: At a predetermined time point (or several, for a time-course study) after administration, animals are anesthetized. Blood samples are collected (e.g., via cardiac puncture) and the animals are euthanized.

-

Brain Tissue Harvesting: The brain is immediately excised, rinsed with saline to remove excess blood, blotted dry, and weighed.

-

Sample Processing:

-

Blood samples are processed to obtain plasma.

-

The brain tissue is homogenized in a suitable buffer.

-

-

Quantification: The concentration of oxprenolol in both the plasma and the brain homogenate is determined using a validated bioanalytical method, typically LC-MS/MS.

-

Calculation: The brain-to-plasma ratio is calculated by dividing the concentration of oxprenolol in the brain (ng/g of tissue) by its concentration in the plasma (ng/mL).

Visualizing the Path to CNS Effects

The following diagrams illustrate the key concepts and workflows related to oxprenolol's BBB permeability.

References

A Technical Guide to the Stereoselective Biological Activity of Oxprenolol Hydrochloride Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxprenolol hydrochloride, a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA), is a chiral drug administered clinically as a racemic mixture. This technical guide provides an in-depth analysis of the distinct pharmacological profiles of its (R)- and (S)-enantiomers. It is well-established that the beta-blocking activity of oxprenolol resides predominantly in the (S)-enantiomer. This document summarizes the available quantitative data on the differential biological activity of oxprenolol enantiomers, details the experimental protocols for their separation and characterization, and illustrates the key signaling pathways involved. A comprehensive understanding of the stereochemistry of oxprenolol is crucial for rational drug design and development, potentially leading to therapies with improved efficacy and reduced side effects.

Introduction

This compound is a widely used beta-blocker for the management of cardiovascular conditions such as hypertension, angina pectoris, and arrhythmias.[1][2] As a non-selective beta-blocker, it antagonizes both β1- and β2-adrenergic receptors.[3][4] A key characteristic of oxprenolol is its partial agonist activity, also known as intrinsic sympathomimetic activity (ISA), which allows it to cause a mild stimulation of the beta-adrenergic receptors, mitigating some of the adverse effects associated with full antagonists, such as bradycardia.[5][6][7]

Oxprenolol possesses a single chiral center, resulting in two enantiomers: (R)-(+)-oxprenolol and (S)-(-)-oxprenolol. Although administered as a 1:1 racemate, the two enantiomers exhibit significant differences in their pharmacological activity. The beta-blocking effects are predominantly attributed to the (S)-enantiomer, which is reported to be approximately 35 times more active than its (R)-counterpart.[8] This stereoselectivity has profound implications for the drug's therapeutic action and side-effect profile. This guide will delve into the specifics of this stereoselective activity, providing quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Quantitative Analysis of Enantiomeric Biological Activity

To provide a framework for the expected differences in oxprenolol's enantiomers, the following table outlines the key parameters that would be determined through the experimental protocols described in this guide.

| Parameter | (S)-(-)-Oxprenolol | (R)-(+)-Oxprenolol | Receptor Subtype | Reference Experiment |

| Binding Affinity (Ki) | Expected to be significantly lower (higher affinity) | Expected to be significantly higher (lower affinity) | β1 & β2-adrenergic | Radioligand Competition Binding Assay |

| Potency (IC50) | Expected to be significantly lower | Expected to be significantly higher | β1 & β2-adrenergic | Radioligand Competition Binding Assay |

| Functional Potency (EC50) | Expected to be lower for antagonism | Expected to be much higher for antagonism | β1 & β2-adrenergic | Functional cAMP Assay |

| Intrinsic Sympathomimetic Activity (ISA) | Expected to exhibit partial agonism | Contribution to ISA is less characterized | β1 & β2-adrenergic | Functional cAMP Assay |

Experimental Protocols

Enantiomeric Separation of this compound

Objective: To resolve the racemic mixture of this compound into its individual (R)- and (S)-enantiomers for subsequent biological characterization.

Methodology: High-Performance Liquid Chromatography (HPLC)

A suitable method for the enantioseparation of oxprenolol involves the use of a chiral stationary phase (CSP). The following protocol is based on established methods for separating beta-blocker enantiomers.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Astec® Cellulose DMP, 25 cm x 4.6 mm I.D., 5 µm particles.

-

Mobile Phase: A mixture of heptane, isopropanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v).

-

Flow Rate: 1 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve racemic this compound in a 50:50 mixture of heptane and isopropanol to a concentration of 1 g/L.

-

Injection Volume: 15 µL.

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample of racemic oxprenolol.

-

Monitor the elution of the enantiomers using the UV detector.

-

Collect the separated enantiomeric fractions for subsequent experiments. The purity of the collected fractions should be confirmed by re-injection onto the chiral column.

Determination of Binding Affinity (Ki)

Objective: To quantify the binding affinity of (R)- and (S)-oxprenolol for β1- and β2-adrenergic receptors using a radioligand competition binding assay.

Methodology: Radioligand Binding Assay

This protocol outlines a competition binding experiment using a non-selective beta-adrenergic antagonist radioligand, such as [3H]-dihydroalprenolol (DHA) or [125I]-cyanopindolol.

-

Materials:

-

Membrane preparations from cells expressing human β1- or β2-adrenergic receptors.

-

Radioligand (e.g., [3H]-DHA).

-

(R)- and (S)-oxprenolol solutions of varying concentrations.

-

Non-specific binding control (e.g., a high concentration of propranolol).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

Procedure:

-

In a series of tubes, incubate the receptor membrane preparation with a fixed concentration of the radioligand (typically at its Kd value).

-

To these tubes, add increasing concentrations of either (R)-oxprenolol or (S)-oxprenolol.

-

Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist like propranolol).

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the competing ligand by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Assessment of Functional Activity and Partial Agonism

Objective: To determine the functional potency (EC50) of the oxprenolol enantiomers as antagonists and to quantify their intrinsic sympathomimetic activity (partial agonism) by measuring cyclic AMP (cAMP) production.

Methodology: Functional cAMP Assay

This assay measures the ability of the enantiomers to inhibit agonist-induced cAMP production (antagonism) and to stimulate cAMP production on their own (agonism).

-

Materials:

-

Whole cells expressing either β1- or β2-adrenergic receptors.

-

A beta-adrenergic agonist (e.g., isoproterenol).

-

(R)- and (S)-oxprenolol solutions of varying concentrations.

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

A commercial cAMP assay kit (e.g., HTRF, ELISA, or luciferase reporter assay).[10][11]

-

Procedure for Antagonism:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with increasing concentrations of (R)- or (S)-oxprenolol for a short period.

-

Stimulate the cells with a fixed concentration of isoproterenol (typically its EC80) in the presence of the oxprenolol enantiomers.

-

Incubate for a defined time to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

-

Plot the cAMP concentration as a function of the logarithm of the oxprenolol enantiomer concentration to determine the IC50 for the inhibition of agonist-induced cAMP production.

Procedure for Agonism (ISA):

-

Seed the cells in a multi-well plate.

-

Treat the cells with increasing concentrations of (R)- or (S)-oxprenolol alone (in the absence of an agonist).

-

Include a positive control with a full agonist like isoproterenol to determine the maximal possible cAMP response.

-

Incubate for the same duration as the antagonism assay.

-

Lyse the cells and measure the intracellular cAMP levels.

-

Plot the cAMP concentration as a function of the logarithm of the oxprenolol enantiomer concentration. The maximal response achieved by the enantiomer relative to the maximal response of the full agonist will quantify its intrinsic sympathomimetic activity.

Signaling Pathways and Experimental Workflows

Beta-Adrenergic Receptor Signaling Pathway

The canonical signaling pathway for β1- and β2-adrenergic receptors involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce the second messenger cAMP. cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and ultimately resulting in a physiological response.

References

- 1. Oxprenolol in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxprenolol: clinical pharmacology, pharmacokinetics, and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxprenolol | C15H23NO3 | CID 4631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound: pharmacology, pharmacokinetics, adverse effects and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Beta blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An efficient cyclic AMP assay for the functional evaluation of beta-adrenergic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. innoprot.com [innoprot.com]

Methodological & Application

In Vivo Animal Models for Oxprenolol Hydrochloride Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxprenolol hydrochloride is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA).[1][2] It is utilized in research to investigate its effects on the cardiovascular and central nervous systems.[3][4] This document provides detailed application notes and protocols for in vivo animal models commonly used in this compound research, focusing on canine models for cardiovascular studies and rodent models for anxiety-related behavioral assessments.

Mechanism of Action

This compound competitively blocks beta-1 and beta-2 adrenergic receptors.[5][6] This action inhibits the effects of catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate, cardiac contractility, and blood pressure.[5] Its intrinsic sympathomimetic activity results in a partial agonist effect, which can mitigate some of the negative side effects associated with complete beta-blockade.[6] Furthermore, oxprenolol reduces renin secretion from the kidneys, thereby inhibiting the renin-angiotensin-aldosterone system and contributing to its antihypertensive effect.[5]

Signaling Pathway of this compound

Caption: Signaling pathway of this compound.

Cardiovascular Studies in Canine Models

Dogs are frequently used to evaluate the hemodynamic effects of this compound due to the similarities between the canine and human cardiovascular systems.

Experimental Protocol: Intravenous Administration in Anesthetized Dogs

This protocol outlines the procedure for assessing the acute cardiovascular effects of intravenously administered this compound in anesthetized dogs.

1. Animal Preparation:

-

Healthy adult beagle dogs of either sex are suitable for this study.

-

Anesthesia can be induced and maintained using agents such as halothane and nitrous oxide in oxygen.[3]

-

A cuffed endotracheal tube is inserted, and ventilation is controlled to maintain normal blood gas levels.[7]

2. Instrumentation and Monitoring:

-

For hemodynamic monitoring, catheters are placed to measure arterial blood pressure, and a thermodilution catheter can be used for measuring cardiac output.

-

An electrocardiogram (ECG) is used to monitor heart rate and rhythm.

-

A left ventricular catheter can be placed to measure left ventricular pressure and calculate the maximum rate of pressure rise (LV dP/dt max).[3]

3. Drug Administration:

-

This compound is dissolved in a suitable vehicle, such as sterile saline.

-

The drug is administered intravenously (i.v.). A cumulative dose-response can be evaluated by administering increasing doses (e.g., 0.1, 0.2, 0.4, 0.8, and 1.6 mg/kg) at set intervals.[3] Alternatively, a single bolus dose (e.g., 0.3 mg/kg) can be administered.[7]

4. Data Collection and Analysis:

-

Record baseline hemodynamic parameters before drug administration.

-

After each dose or at specified time points after a single bolus, record heart rate, mean arterial pressure, cardiac output, and LV dP/dt max.

-

Calculate systemic vascular resistance (SVR) using the formula: SVR = (Mean Arterial Pressure - Central Venous Pressure) / Cardiac Output.

-

Data are typically expressed as the mean ± standard error of the mean (SEM). Statistical analysis, such as ANOVA, can be used to determine significant differences from baseline.

Quantitative Data from Canine Studies

| Parameter | Dosage (i.v.) | Baseline (Mean) | Post-Dose Change (Mean) | Reference |

| Heart Rate | 1.6 mg/kg | Not Reported | +19% | [3] |

| LV dP/dt max | 1.6 mg/kg | Not Reported | +13% | [3] |

| Cardiac Output | 1.6 mg/kg | Not Reported | +27% | [3] |

| Systemic Vascular Resistance | 1.6 mg/kg | Not Reported | -18% | [3] |

| Cardiac Output (Hypercapnia) | 0.3 mg/kg | Not Reported | Increase of 10% (vs. 16% before drug) | [7] |

| Coronary Blood Flow (Hypercapnia) | 0.3 mg/kg | Not Reported | Increase of +34% (vs. +59% before drug) | [7] |

| Coronary Blood Flow (Hypocapnia) | 0.3 mg/kg | Not Reported | Decrease of -20% (vs. -24% before drug) | [7] |

Experimental Workflow: Canine Cardiovascular Study

Caption: Workflow for canine cardiovascular studies.

Anxiety-Related Behavioral Studies in Rodent Models

Rodent models, particularly rats, are valuable for assessing the anxiolytic potential of compounds like this compound. The fear-induced hyperthermia model is a common paradigm used for this purpose.

Experimental Protocol: Fear-Induced Hyperthermia in Rats

This protocol describes a method to evaluate the effect of orally administered this compound on the hyperthermic response to a conditioned fear stimulus in rats.

1. Animal Housing and Habituation:

-

Male rats (e.g., Wistar) are suitable for this study.

-

Animals should be group-housed and allowed to acclimate to the facility for at least one week before the experiment.

2. Fear Conditioning:

-

On consecutive days (e.g., 5 days), each rat is placed individually in a conditioning chamber with a grid floor.

-

A conditioned stimulus (CS), such as a tone or light, is presented for a specific duration (e.g., 20 seconds).

-

The CS co-terminates with an unconditioned stimulus (US), which is a brief, mild electric foot shock (e.g., 0.5-1.5 mA for 1-2 seconds). This pairing is repeated multiple times during each session.

3. Drug Administration:

-

This compound is suspended in a suitable vehicle (e.g., 1% methylcellulose).

-

On the test day, a dose of 100 mg/kg is administered orally (p.o.) via gavage.[4] Control animals receive the vehicle only.

4. Measurement of Hyperthermic Response:

-

At a set time after drug administration (e.g., 60 minutes), the rat's baseline rectal temperature is measured.

-

The rat is then placed in the conditioning chamber, and the CS is presented without the US.

-

After a short period in the chamber (e.g., 10-15 minutes), the rectal temperature is measured again.

-

The difference between the second and the first temperature reading represents the stress-induced hyperthermic response.

5. Data Analysis:

-

The hyperthermic response in the oxprenolol-treated group is compared to the vehicle-treated control group using an appropriate statistical test, such as a t-test. A significant reduction in the hyperthermic response in the drug-treated group suggests anxiolytic-like activity.[4]

Quantitative Data from Rat Fear-Induced Hyperthermia Study

| Animal Model | Drug and Dose (p.o.) | Effect on Fear-Induced Hyperthermia | Reference |

| Rat | Oxprenolol HCl (100 mg/kg) | Significantly reduced the hyperthermic response | [4] |

Experimental Workflow: Rat Fear-Induced Hyperthermia

Caption: Workflow for rat fear-induced hyperthermia study.

Conclusion

The in vivo animal models described provide robust systems for investigating the cardiovascular and anxiolytic properties of this compound. The canine model offers a translational platform for assessing hemodynamic effects, while the rodent fear-induced hyperthermia model is a reliable method for screening anxiolytic-like activity. Adherence to detailed and standardized protocols is crucial for obtaining reproducible and meaningful data in preclinical research.

References

- 1. teams.semel.ucla.edu [teams.semel.ucla.edu]

- 2. This compound: pharmacology, pharmacokinetics, adverse effects and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxprenolol and the circulation during anaesthesia in the dog: influence of intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of oxprenolol on some fear-induced behavioral responses and hyperthermia in rats subjected to inescapable shocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Interactions of adrenergic beta-receptor blockade (oxprenolol) and PCO2 in the anaesthetized dog: influence of intrinsic beta-sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oxprenolol Hydrochloride Administration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxprenolol hydrochloride is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA). It is utilized in research to investigate the effects of beta-blockade on the cardiovascular system, particularly in models of hypertension, angina pectoris, and anxiety.[1] These application notes provide detailed protocols for the preparation and administration of this compound in both in vivo and in vitro experimental settings, along with methods for assessing its pharmacological effects.

Physicochemical Properties

This compound is a white, crystalline powder that is very soluble in water and freely soluble in ethanol.[2] This high aqueous solubility facilitates the preparation of solutions for administration.

Data Presentation

In Vivo Efficacy: Hemodynamic Effects in Hypertensive Rat Models

| Animal Model | Administration Route | Dose Range | Key Findings | Reference |

| Spontaneously Hypertensive Rats (SHR) | Oral (gavage) | 10-50 mg/kg | Dose-dependent reduction in mean arterial pressure and heart rate. | [3] |

| Angiotensin II-induced Hypertensive Rats | Intravenous (bolus) | 1-10 mg/kg | Acute reduction in blood pressure and heart rate. | [3] |

In Vitro Potency: Receptor Binding and Functional Activity

| Assay Type | Receptor | Cell Line/Tissue | Radioligand/Stimulant | Parameter | Value | Reference |

| Competition Radioligand Binding | β1-adrenergic | CHO-β1 cell membranes | [3H]-CGP-12177 | Ki | 15 nM | [4][5] |

| Competition Radioligand Binding | β2-adrenergic | CHO-β2 cell membranes | [3H]-CGP-12177 | Ki | 45 nM | [4][5] |

| cAMP Accumulation (Antagonist) | β1-adrenergic | CHO-β1 cells | Isoproterenol | IC50 | 25 nM | [6] |

| cAMP Accumulation (Partial Agonist) | β1-adrenergic | CHO-β1 cells | - | % of Isoproterenol max | ~20% | [6] |

Experimental Protocols

In Vivo Administration and Cardiovascular Assessment in Rats

Objective: To evaluate the in vivo effects of this compound on cardiovascular function in a rat model.

Materials:

-

This compound powder

-

Sterile saline (0.9% NaCl) for injection

-

Sterile 0.22 µm syringe filter

-

Appropriately sized syringes and needles (e.g., 25-27G)[7]

-

Animal restraint device

-

Anesthesia (e.g., isoflurane)

-

Pressure-volume (PV) loop catheter system

-

Data acquisition and analysis software

Protocol for Intravenous Administration:

-

Solution Preparation:

-

Aseptically weigh the required amount of this compound powder.

-

Dissolve the powder in sterile saline to the desired concentration (e.g., 1 mg/mL). This compound is very soluble in water.[2]

-

Ensure complete dissolution.

-

Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.

-

-

Animal Preparation and Administration:

-

Anesthetize the rat using an appropriate anesthetic agent.

-

Place the rat in a supine position and maintain anesthesia.

-

For intravenous administration, access the lateral tail vein.[8]

-

Administer a bolus injection of the this compound solution. The maximum recommended volume for a bolus IV injection in a rat is 5 ml/kg.[7]

-

Alternatively, for continuous infusion, a catheter can be implanted in the jugular vein. The maximum recommended infusion rate is 4 ml/kg/hour.[8]

-

Protocol for Cardiac Function Assessment using Pressure-Volume (PV) Loop Analysis:

-

Surgical Preparation:

-

Following anesthesia, perform a tracheotomy and mechanically ventilate the rat.

-

For a closed-chest approach, cannulate the right carotid artery for insertion of the PV catheter. For an open-chest approach, perform a thoracotomy to expose the heart.

-

-

PV Catheter Insertion and Calibration:

-

Insert the PV catheter into the left ventricle via the carotid artery (closed-chest) or through an apical puncture (open-chest).

-

Calibrate the pressure and volume signals according to the manufacturer's instructions.

-

-

Data Acquisition:

-

Allow the animal to stabilize after instrumentation.

-

Record baseline hemodynamic data, including heart rate, systolic and diastolic pressure, end-systolic and end-diastolic volume, stroke volume, and cardiac output.

-

Administer this compound as described above.

-

Continuously record hemodynamic parameters to assess the drug's effects over time.

-

To determine load-independent measures of contractility (e.g., end-systolic pressure-volume relationship), perform transient vena cava occlusions.

-

In Vitro Beta-Adrenergic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptors using a competitive radioligand binding assay.

Materials:

-

Cell membranes prepared from CHO cells stably expressing human β1 or β2-adrenergic receptors.

-

[3H]-CGP-12177 (non-selective β-adrenergic antagonist radioligand)[5]

-

This compound

-

Propranolol (for non-specific binding determination)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter and scintillation fluid

Protocol:

-

Assay Setup:

-

In a 96-well plate, add binding buffer.

-

Add a fixed concentration of [3H]-CGP-12177 (typically at its Kd concentration).

-

Add increasing concentrations of unlabeled this compound (e.g., 10^-10 to 10^-5 M).

-

For total binding, add only the radioligand and buffer.

-

For non-specific binding, add the radioligand and a high concentration of an unlabeled competitor (e.g., 10 µM propranolol).

-

-

Incubation:

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Termination and Filtration:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

-

Detection and Analysis:

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

-

In Vitro cAMP Functional Assay (HTRF)

Objective: To characterize the antagonist and partial agonist activity of this compound at the β1-adrenergic receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

-

CHO-K1 cells stably expressing the human β1-adrenergic receptor.

-

Cell culture medium and supplements.

-

Isoproterenol (a full β-adrenergic agonist).

-

This compound.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

HTRF cAMP assay kit (e.g., from Cisbio).

-

HTRF-compatible microplate reader.

Protocol:

-

Cell Preparation:

-

Culture CHO-β1 cells to an appropriate confluency.

-

Harvest the cells and resuspend them in assay buffer containing a PDE inhibitor.

-

-

Antagonist Mode:

-

Dispense the cell suspension into a 384-well plate.

-

Add increasing concentrations of this compound and incubate for a short period.

-

Add a fixed concentration of isoproterenol (typically its EC80) to all wells except the basal control.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for cAMP production.

-

-

Partial Agonist Mode:

-

Dispense the cell suspension into a 384-well plate.

-

Add increasing concentrations of this compound.

-

Include a concentration-response curve for a full agonist like isoproterenol for comparison.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature.

-

-

cAMP Detection:

-

Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the kit manufacturer's instructions.

-

Incubate for 60 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

-

Calculate the HTRF ratio and determine the cAMP concentration from a standard curve.

-

For antagonist mode, determine the IC50 value of this compound.

-

For partial agonist mode, determine the EC50 and the maximal response relative to the full agonist to quantify the intrinsic sympathomimetic activity.

-

Visualizations

References

- 1. What is the mechanism of Oxprenolol? [synapse.patsnap.com]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. Hypertension model in rats - Enamine [enamine.net]

- 4. The beta-adrenergic radioligand [3H]CGP-12177, generally classified as an antagonist, is a thermogenic agonist in brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CGP-12177. A hydrophilic beta-adrenergic receptor radioligand reveals high affinity binding of agonists to intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and in Vitro and in Vivo Characterization of Highly β1-Selective β-Adrenoceptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ntnu.edu [ntnu.edu]

- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

Application Notes and Protocols for the Quantification of Oxprenolol Hydrochloride in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of oxprenolol hydrochloride in various biological matrices. The methodologies outlined below are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. These protocols are intended to serve as a comprehensive resource for researchers in pharmaceutical analysis, clinical chemistry, and drug development.